![molecular formula C10H9ClN4O2S B12917263 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 86109-81-1](/img/structure/B12917263.png)
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with amino, methoxy, and chloropyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-6-chloropyridazine and 3-amino-6-methoxypyridine.
Reaction with Sodium Methoxide: A mixture of 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w), and copper powder (331 mg, 5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160°C for 24 hours.
Purification: After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and copper powder in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the amino and methoxy groups but lacks the thio and chloropyridazinyl substitutions.
4-Chloropyridazin-3(2H)-one: This compound has the chloropyridazinyl group but lacks the amino and methoxy substitutions.
Uniqueness
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity, while the thio and chloropyridazinyl groups enhance its potential as a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
86109-81-1 |
|---|---|
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
4-(3-amino-6-methoxypyridin-2-yl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O2S/c1-17-7-3-2-5(12)10(14-7)18-6-4-13-15-9(16)8(6)11/h2-4H,12H2,1H3,(H,15,16) |
InChI Key |
DRDOTJZQPUGXSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)SC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
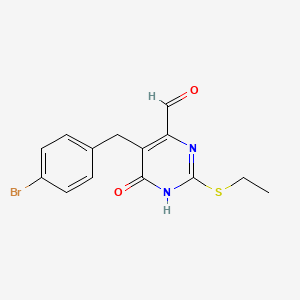
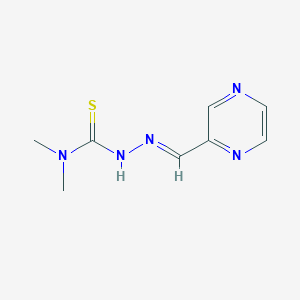
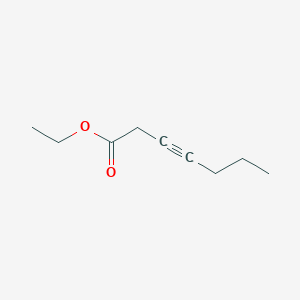
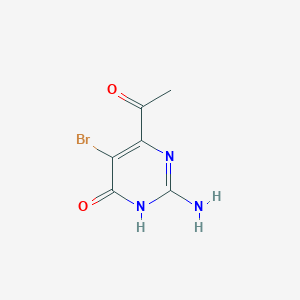

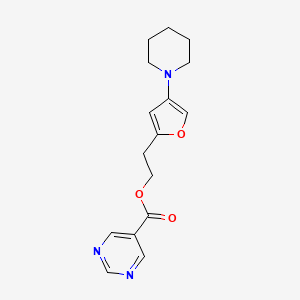
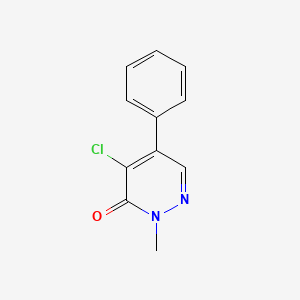
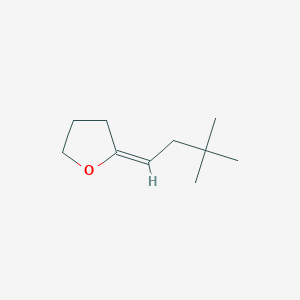
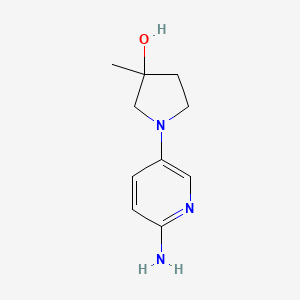
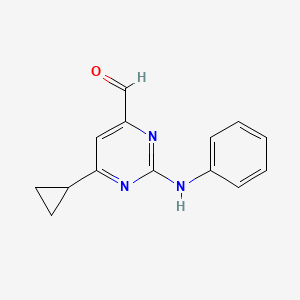
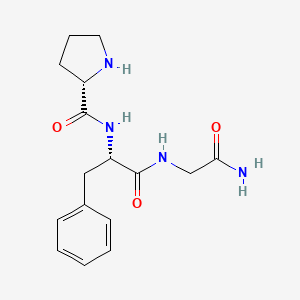
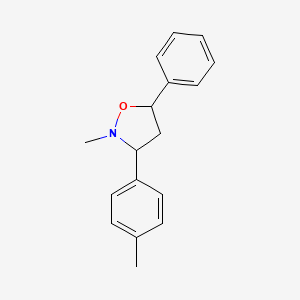
![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
